molecular formula C22H19N3OS B2702471 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-66-7

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2702471
CAS No.: 2034345-66-7
M. Wt: 373.47
InChI Key: YLERJHRVGALHMX-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalen-1-ylmethylamine and 2-(thiophen-3-yl)pyridine. These intermediates are then reacted under specific conditions to form the final urea derivative. Common reagents used in these reactions include isocyanates and catalysts that facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity.

    1-(Naphthalen-1-ylmethyl)-3-((2-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which may influence its chemical reactivity.

Uniqueness

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(24-13-17-7-3-6-16-5-1-2-9-20(16)17)25-14-18-8-4-11-23-21(18)19-10-12-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERJHRVGALHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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